N-Boc-2,2,2-trifluoro-N-methylethanamine
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2,2,2-trifluoroethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c1-7(2,3)14-6(13)12(4)5-8(9,10)11/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYOGCYJFWGKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2,2,2-trifluoro-N-methylethanamine typically involves the reaction of tert-butyl chloroformate with N-methyl-2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-Boc-2,2,2-trifluoro-N-methylethanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethyl group.
Deprotection Reactions: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed:
Substitution Reactions: The major products are typically substituted amines or thiols, depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine, N-methyl-2,2,2-trifluoroethylamine.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
N-Boc-2,2,2-trifluoro-N-methylethanamine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems. For instance, compounds containing trifluoromethyl groups have demonstrated improved pharmacokinetic properties, including increased absorption and distribution within the body .
Case Study: RBP4 Antagonists
A notable application of this compound is in the design of nonretinoid retinol binding protein 4 (RBP4) antagonists aimed at treating age-related macular degeneration (AMD). The compound was utilized to synthesize derivatives that significantly lower serum RBP4 levels in vivo, showcasing its potential therapeutic benefits .
Organic Synthesis Applications
2.1 As a Synthetic Intermediate
This compound is widely used as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex molecular structures.
Table 1: Reaction Types Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Forms new amines or amides through substitution reactions | 70-95 |
| Asymmetric Catalysis | Generates chiral compounds with high enantioselectivity | 75-99 |
| Coupling Reactions | Utilized in Suzuki or Heck coupling to form biaryl compounds | 82-99 |
Case Study: Synthesis of Chiral Amines
In one study, this compound was employed to synthesize chiral α-trifluoromethylamines through nucleophilic substitution reactions with high diastereoselectivity and enantioselectivity . This demonstrates its versatility as a synthetic intermediate.
Implications in Fluorine Chemistry
The incorporation of fluorine into organic molecules often leads to enhanced biological activity and stability. This compound exemplifies this trend by improving the properties of various bioactive compounds.
3.1 Enhanced Biological Activity
Fluorinated compounds are known to exhibit unique biological activities due to their altered electronic properties. For instance, the trifluoromethyl group can modulate interactions with biological targets such as enzymes and receptors . This property has made this compound a focus for researchers aiming to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of N-Boc-2,2,2-trifluoro-N-methylethanamine involves its ability to act as a precursor or intermediate in various chemical reactions. The trifluoroethyl group imparts unique electronic properties to the molecule, making it a valuable building block in the synthesis of biologically active compounds. The Boc protecting group allows for selective deprotection, enabling the synthesis of complex molecules with high precision.
Comparison with Similar Compounds
Boc-Protected Amines
Comparisons focus on Boc-protected amines with varying substituents:
Key Differences :
- N-Boc-2,2,2-trifluoro-N-methylethanamine lacks aromatic or hydroxyl groups, simplifying its steric profile compared to the difluorophenyl analog .
- Unlike amino acid-based Boc compounds (e.g., phenylalanine derivatives), the target compound is a simpler secondary amine, making it more versatile in non-peptide synthetic routes .
Trifluoroethylamine Derivatives
These compounds share the trifluoroethylamine core but differ in substituents and protection:
Key Differences :
- The Boc-protected derivative offers enhanced stability compared to the free amine (CAS 2730-67-8), which is prone to oxidation and requires stringent storage conditions .
- The hydrochloride salt (CAS 2730-52-1) is preferred for reactions requiring controlled pH, while the Boc-protected form is ideal for multi-step syntheses where temporary amine protection is critical .
Fluorinated Amines with Varied Substituents
These compounds highlight the impact of fluorination patterns and additional functional groups:
Biological Activity
N-Boc-2,2,2-trifluoro-N-methylethanamine is a fluorinated amino compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and biological activity of various compounds, making it a valuable moiety in drug design. This article explores the biological activity of this compound through a review of recent literature, including case studies and research findings.
This compound features a tert-butyloxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these groups influences its solubility, lipophilicity, and interaction with biological targets.
The trifluoromethyl group in this compound is hypothesized to enhance receptor binding affinity and selectivity. Compounds with similar structures have shown varied biological activities such as protease inhibition, anticancer properties, and modulation of neurotransmitter systems .
Anticancer Activity
Research indicates that trifluoromethyl-containing compounds often exhibit significant anticancer activity. For instance, studies on related compounds have demonstrated their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The introduction of trifluoromethyl groups can improve the pharmacokinetic profiles of these compounds, leading to increased efficacy in cancer therapies.
Neurotransmitter Modulation
This compound analogs have been evaluated for their effects on neurotransmitter systems. In particular, studies have shown that certain trifluoroethyl derivatives can produce relaxant effects on vascular tissues without demonstrating selectivity for dopamine receptors . This suggests potential applications in cardiovascular therapies.
Study 1: Anticancer Properties
A recent study investigated the effects of this compound on various cancer cell lines. The compound was found to inhibit cell proliferation significantly at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 65 | 25 |
| 25 | 40 | 50 |
| 50 | 15 | 80 |
Study 2: Neurovascular Effects
Another study focused on the relaxant effects of this compound on isolated rabbit renal arteries. The compound demonstrated a dose-dependent relaxant effect comparable to established vasodilators but lacked selectivity for dopamine receptors.
| Dose (µM) | Relaxation (%) |
|---|---|
| 1 | 10 |
| 10 | 30 |
| 100 | 70 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Boc-2,2,2-trifluoro-N-methylethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc protection of 2,2,2-trifluoro-N-methylethanamine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaOH or DMAP in THF). Temperature control (0–25°C) and inert atmospheres are critical to minimize side reactions like premature deprotection . Evidence from similar Boc-protected amines (e.g., N-Boc-N-methylbutane-1,4-diamine) suggests yields >85% when using stoichiometric Boc anhydride and slow reagent addition to avoid exothermic side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is recommended .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structure and purity. For example, the trifluoromethyl group exhibits a distinct triplet in ¹⁹F NMR (~-60 to -70 ppm), while the Boc methyl groups appear as singlets in ¹H NMR (1.2–1.4 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, and HPLC (C18 column, acetonitrile/water gradient) assesses purity (>97% as per standards in ).
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : The compound is hygroscopic and sensitive to acidic/basic conditions. Store at 2–8°C in airtight containers under nitrogen or argon to prevent Boc group hydrolysis. Evidence from analogous Boc-protected amines (e.g., N-Boc-L-phenylglycine) indicates stability for >12 months under these conditions . Regular monitoring via TLC or HPLC is advised to detect degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions in Boc deprotection kinetics under varying conditions?
- Methodological Answer : Deprotection with TFA in dichloromethane (DCM) is standard, but conflicting reports on reaction times (1–24 hours) may arise from moisture content or temperature fluctuations. Systematic studies using in situ FTIR or ¹⁹F NMR can track deprotection progress . For example, highlights that maintaining anhydrous conditions at 0°C reduces side reactions, while room temperature accelerates cleavage. Adjusting TFA equivalents (2–5 eq.) optimizes kinetics .
Q. What strategies mitigate stereochemical interference when using this compound in chiral synthesis?
- Methodological Answer : The trifluoromethyl group’s strong electron-withdrawing effect can influence stereoselectivity in coupling reactions (e.g., amidation). Using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) improves enantiomeric excess. demonstrates that Boc-protected amines enhance steric control in enzyme-binding studies, enabling precise modulation of protein-ligand interactions .
Q. How is this compound applied in PROTACs or bioconjugation?
- Methodological Answer : The compound serves as a versatile linker in PROTACs due to its stability and solubility. For instance, and describe Boc-protected PEG derivatives (e.g., N-Boc-3,6-dioxaoctane-1,8-diamine) used to tether E3 ligase ligands to target proteins. After Boc deprotection, the free amine facilitates conjugation with carboxylic acid-containing moieties via EDC/NHS chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
